Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl-

Description

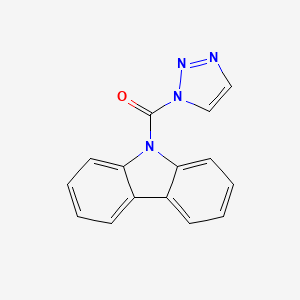

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- is a hybrid heterocyclic compound combining carbazole and 1,2,3-triazole moieties. Carbazole derivatives are renowned for their photophysical properties and biological activities, including antitumor, antimicrobial, and fluorescence applications . The triazole ring, synthesized via click chemistry, enhances molecular diversity and introduces nitrogen-rich groups that improve binding affinity in biological systems . This compound’s structure is characterized by a carbazole core linked via a methylene group to a triazole ring, which is further connected to a ketone functional group.

Properties

Molecular Formula |

C15H10N4O |

|---|---|

Molecular Weight |

262.27 g/mol |

IUPAC Name |

carbazol-9-yl(triazol-1-yl)methanone |

InChI |

InChI=1S/C15H10N4O/c20-15(18-10-9-16-17-18)19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-10H |

InChI Key |

RFABIMYUDJCGEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)N4C=CN=N4 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound features a carbazole system (a fused tricyclic aromatic structure with two benzene rings and a pyrrole ring) connected to a 1,2,3-triazole ring through a ketone group. Key computational parameters include a topological polar surface area (TPSA) of 52.71 Ų, indicative of moderate solubility, and a logP value of 2.90, suggesting lipophilicity suitable for membrane permeability. The absence of hydrogen donors and five hydrogen acceptors further underscores its potential as a pharmaceutical intermediate or ligand in catalysis.

Retrosynthetic Considerations

Retrosynthetic analysis divides the molecule into three segments:

- Carbazole core : Likely synthesized via cyclization of diphenylamine derivatives or transition-metal-catalyzed C–H activation.

- 1,2,3-Triazole ring : Typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Ketone bridge : May arise from Friedel-Crafts acylation or nucleophilic substitution between pre-functionalized carbazole and triazole precursors.

Proposed Synthetic Routes

Route 1: Sequential Cyclization and Click Chemistry

Carbazole Synthesis :

Triazole Formation :

- CuAAC Reaction : Reaction of carbazole-derived azide with a terminal alkyne (e.g., propargyl alcohol) in the presence of Cu(I) catalysts.

Ketone Bridge Installation :

- Friedel-Crafts Acylation : Treating carbazole with an acyl chloride (e.g., triazole-acetyl chloride) and AlCl₃.

Challenges :

- Regioselectivity in Friedel-Crafts acylation may lead to undesired positional isomers.

- Triazole stability under strong Lewis acidic conditions.

Route 2: Convergent Coupling Strategy

Independent Synthesis of Fragments :

Nucleophilic Acylation :

- Reacting the triazole lithium salt with carbazole-acyl chloride in tetrahydrofuran (THF) at −78°C to form the ketone bridge.

Advantages :

- Avoids harsh acidic conditions.

- Enables precise control over coupling orientation.

Comparative Analysis of Methodologies

Table 1: Comparison of synthetic approaches based on analogous reactions.

Challenges and Optimization Strategies

Isomer Control

The 1,2,3-triazole exists in two tautomeric forms (1H- and 2H-), necessitating careful selection of reaction conditions to favor the 1H-isomer. Employing microwave-assisted synthesis or ionic liquid solvents may enhance regioselectivity.

Purification Complexities

The compound’s low polarity (logP 2.90) complicates chromatographic separation. Recrystallization from heptane/ethyl acetate mixtures or simulated moving bed (SMB) chromatography could improve recovery.

Chemical Reactions Analysis

Types of Reactions

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The aromatic carbazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the methanone moiety results in the corresponding alcohol .

Scientific Research Applications

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the carbazole moiety can participate in π-π stacking interactions. These interactions influence the compound’s biological activity and electronic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole vs. Oxadiazole Derivatives

- 1,3,4-Oxadiazole Analogs: describes 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, where the triazole is replaced with a 1,3,4-oxadiazole.

- Synthesis : The oxadiazole derivative is synthesized via cyclization of hydrazides with acetic anhydride, whereas the triazole-containing target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

Carbazole-Benzotriazole Hybrids

- highlights 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol, which integrates a benzotriazole and a hydroxyl group. The hydroxyl group increases hydrophilicity, contrasting with the ketone in the target compound .

Simpler Carbazole-Ketone Derivatives

- This simpler structure may exhibit weaker fluorescence or binding efficiency compared to the target compound .

Physicochemical Properties

- LogP: The triazole-containing compound (target) likely has a lower LogP than 9H-Carbazol-9-yl(phenyl)methanone (LogP = 5.38, ), due to the polar triazole ring improving solubility .

- Thermal Stability : Carbazole derivatives with extended conjugation (e.g., N1,3-di(9H-carbazol-9-yl)propane-1,3-dione, ) may exhibit higher melting points compared to the target compound due to stronger π-π stacking .

Biological Activity

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl (CAS Number: 1312782-32-3), is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound based on diverse sources.

- Molecular Formula : C15H10N4O

- Molecular Weight : 262.27 g/mol

- Structure : The compound features a carbazole moiety linked to a triazole ring through a methanone group, which contributes to its unique properties.

Synthesis

The synthesis of Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl typically involves the use of click chemistry techniques that allow for regioselective formation of the triazole ring. The reaction often employs azides and alkynes under copper-catalyzed conditions, resulting in high yields and purity of the final product .

Biological Activity

The biological activity of Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl has been explored in several studies highlighting its potential in various therapeutic areas:

Antitumor Activity

Research indicates that derivatives of carbazole and triazole possess significant antitumor properties. For instance, compounds containing the triazole ring have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that similar triazole-containing compounds exhibited IC50 values in the micromolar range against various cancer cell lines .

Antimicrobial Properties

Methanone derivatives have also been evaluated for their antimicrobial activities. In vitro assays revealed that certain triazole derivatives displayed effective inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease. Molecular docking studies suggest strong binding interactions between the compound and the active sites of these enzymes .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of Methanone derivatives on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value determined at approximately 5 µM. The study highlighted the role of the triazole moiety in enhancing cytotoxicity compared to non-triazole analogs .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, Methanone was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, demonstrating significant antimicrobial activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl-?

- Methodological Answer :

- Route 1 : React carbazole with substituted benzamides (e.g., 4-fluorobenzamide) in dimethyl sulfoxide (DMSO) using K₂CO₃ as a base at 135°C, yielding methanone derivatives (e.g., 85–87% yields) .

- Route 2 : Utilize Friedel-Crafts acylation by treating carbazole with acyl chlorides (e.g., 4-fluoroacetophenone) in dichloromethane (CH₂Cl₂) with AlCl₃ as a catalyst at 0–20°C, achieving regioselective substitution on the carbazole ring .

- Route 3 : Employ 1,3-dipolar cycloaddition (CuAAC) between azides (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) and alkynes (e.g., 9-(prop-2-ynyl)-9H-carbazole) under reflux in toluene, forming triazole-carbazole conjugates with high regioselectivity .

Q. How can researchers confirm the structural integrity of triazole-carbazole conjugates?

- Methodological Answer :

- ¹H-¹⁵N HMBC NMR : Resolves ambiguities in triazole regiochemistry by correlating nitrogen environments with adjacent protons. For example, 2D NMR confirmed the 1,4-substitution pattern in triazole-carbazole derivatives .

- X-ray Crystallography : Validates molecular geometry and π-π stacking interactions in crystalline forms. The structure of related carbazole derivatives (e.g., 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone) was resolved using SHELX programs .

Q. What purification strategies are effective for isolating carbazole-triazole hybrids?

- Methodological Answer :

- Precipitation : Quench reactions in water to precipitate crude products, followed by filtration and washing with solvents like ethanol or ether .

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate regioisomers or byproducts. For example, triazole intermediates in were purified using this method .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts acylation to minimize side reactions in carbazole functionalization?

- Methodological Answer :

- Catalyst Selection : AlCl₃ outperforms FeCl₃ or ZnCl₂ in electrophilic substitution due to stronger Lewis acidity, but requires strict anhydrous conditions to avoid hydrolysis .

- Temperature Control : Reactions at 0°C reduce over-acylation, as seen in the synthesis of 1-(4-carbazol-9-yl-phenyl)ethanone (yield: 67% vs. 21% at higher temperatures) .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize carbocation intermediates better than THF or DMSO, enhancing regioselectivity .

Q. What advanced techniques resolve discrepancies in reported yields for triazole-carbazole conjugates?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via in-situ IR or HPLC to identify side products (e.g., dimerization or oxidation byproducts) .

- Computational Modeling : DFT calculations predict regioselectivity in CuAAC reactions, explaining why electron-deficient alkynes favor 1,4-triazole isomers .

- Cross-Validation : Compare yields across solvents (toluene vs. DMF) and catalysts (CuI vs. Ru-based), as microwave-assisted reactions in improved cycloaddition efficiency .

Q. How do structural modifications of the carbazole core impact optoelectronic properties?

- Methodological Answer :

- π-Extension : Introducing anthracene or phenanthroimidazole groups (e.g., in ) enhances charge transport in OLEDs by enlarging the π-conjugated system .

- Electron-Withdrawing Groups : Substituents like fluorobenzoyl ( ) lower HOMO/LUMO levels, improving electron injection in organic semiconductors .

- Crystallographic Data : SHELX-refined structures ( ) reveal packing motifs (e.g., herringbone vs. slip-stacked) critical for luminescence efficiency .

Data Contradictions and Resolution

Q. Why do yields vary significantly in carbazole acylation reactions under similar conditions?

- Analysis :

- Substrate Purity : Impurities in carbazole (e.g., oxidized byproducts) reduce reactivity, as noted in vs. . Pre-purify carbazole via recrystallization.

- Catalyst Stoichiometry : Excess AlCl₃ (e.g., 2.1 eq. in ) improves acylation but risks side reactions; optimal ratios require empirical calibration .

- Workup Protocols : Variations in aqueous quenching (e.g., ice-water vs. room-temperature water) affect precipitate purity and yield .

Applications in Materials Science

Q. What methodologies enable the integration of carbazole-triazole derivatives into organic light-emitting devices (OLEDs)?

- Methodological Answer :

- Polymer Blending : Copolymerize carbazole-triazole monomers with methyl methacrylate (MMA) to create emissive layers with tunable bandgaps ( ).

- Device Fabrication : Spin-coat thin films (50–100 nm) onto ITO substrates, followed by thermal evaporation of electrodes (Al or Ca/Ag). Characterize electroluminescence using UV-Vis and PL spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.